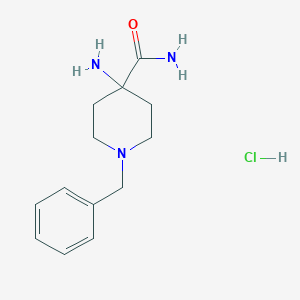

4-氨基-1-苄基哌啶-4-甲酰胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Amino-1-benzylpiperidine, also known as 1-(Phenylmethyl)-4-piperidinamine, is a compound with the molecular formula C12H18N2 . It is used in the preparation of various derivatives and has been involved in the synthesis of several bioactive compounds .

Molecular Structure Analysis

The molecular structure of 4-Amino-1-benzylpiperidine comprises a benzyl group attached to the nitrogen atom of a piperidine ring . The InChI key for this compound is YUBDLZGUSSWQSS-UHFFFAOYSA-N .Chemical Reactions Analysis

4-Amino-1-benzylpiperidine has been used in the preparation of butyl 4-amino-1-piperidineacetate, a key intermediate required for the synthesis of butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate . It has also been used in the synthesis of 5-alkylimino-1,2,4-thiadiazolidine-3-ones .Physical And Chemical Properties Analysis

4-Amino-1-benzylpiperidine is a liquid at room temperature with a refractive index of 1.543 and a density of 0.933 g/mL at 25 °C . The compound is also known to absorb CO2 .科学研究应用

关键中间体的制备

4-氨基-1-苄基哌啶可用于制备丁基4-氨基-1-哌啶乙酸酯,这是合成丁基4-[(4-氨基-5-氯-2-甲氧基苯甲酰基)氨基]-1-哌啶乙酸酯的关键中间体 .

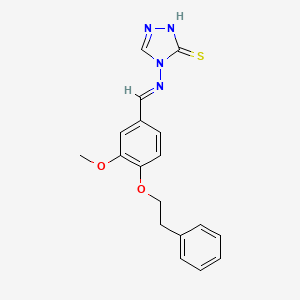

5-烷基亚氨基-1,2,4-噻二唑烷-3-酮的合成

该化合物也可用于制备5-烷基亚氨基-1,2,4-噻二唑烷-3-酮,例如4-乙基-5-[亚氨基-[1-(苯甲基)-4-哌啶基]]-2-甲基-1,2,4-噻二唑烷-3-酮和4-苄基-5-[亚氨基-[1-(苯甲基)-4-哌啶基]]-2-异丙基-1,2,4-噻二唑烷-3-酮 .

甘草酸衍生物的制备

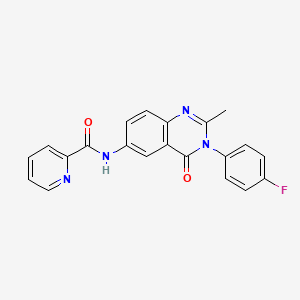

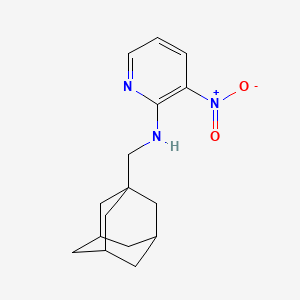

p38α丝裂原活化蛋白激酶抑制剂的合成

该化合物可作为合成高度选择性p38α丝裂原活化蛋白激酶抑制剂的反应物 .

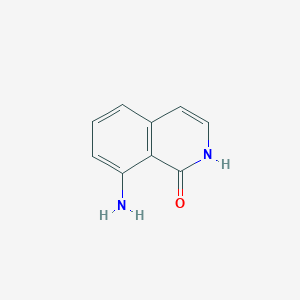

抗疟疾化合物的制备

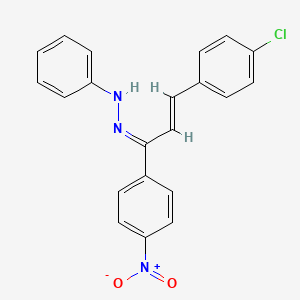

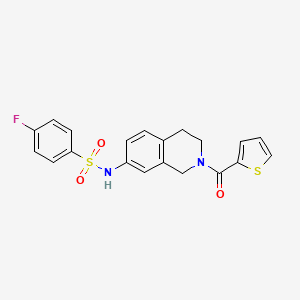

双重活性胆碱酯酶和Aβ聚集抑制剂的合成

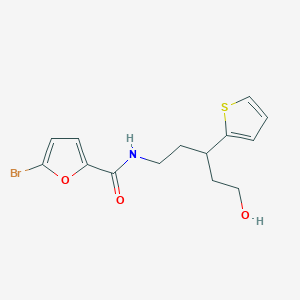

毒蕈碱乙酰胆碱受体拮抗剂和β2肾上腺素受体激动剂的制备

安全和危害

作用机制

Target of Action

Similar compounds have been noted to interact with p38a mitogen-activated protein kinase and muscarinic acetylcholine receptors .

Mode of Action

Related compounds have been reported to act as inhibitors of p38a mitogen-activated protein kinase and muscarinic acetylcholine receptors .

Biochemical Pathways

Related compounds have been reported to inhibit p38a mitogen-activated protein kinase, which plays a crucial role in cellular responses to stress and inflammation .

Pharmacokinetics

It has been reported that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells .

Result of Action

Related compounds have been reported to have antiplasmodial activity and dual activity as cholinesterase and aβ-aggregation inhibitors .

生化分析

Biochemical Properties

4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to act as a monoamine releasing agent, particularly affecting the release of norepinephrine, dopamine, and serotonin . This interaction is crucial for understanding its potential effects on neurotransmission and related biochemical pathways. Additionally, 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride may function as a monoamine oxidase inhibitor, which further influences its biochemical properties and interactions .

Cellular Effects

The effects of 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride on various cell types and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a monoamine releasing agent can impact neurotransmitter levels, thereby affecting neuronal signaling and communication . Furthermore, the inhibition of monoamine oxidase by 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride can lead to alterations in the degradation of neurotransmitters, which may have downstream effects on cellular processes and overall cell function .

Molecular Mechanism

At the molecular level, 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to monoamine transporters, facilitating the release of neurotransmitters such as norepinephrine, dopamine, and serotonin . Additionally, its role as a monoamine oxidase inhibitor involves binding to the enzyme and preventing the breakdown of monoamines, thereby increasing their availability and activity within the cell . These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound has a fast onset of action and a short duration, which may affect its utility in prolonged experiments . Additionally, long-term exposure to 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride may lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating neurotransmitter levels and improving neuronal function . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and disruptions in normal cellular processes . Understanding the dosage-dependent effects of this compound is crucial for its potential application in therapeutic settings.

Metabolic Pathways

4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride is involved in various metabolic pathways, particularly those related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase, which plays a key role in the degradation of monoamines . By inhibiting this enzyme, the compound can alter metabolic flux and increase the levels of neurotransmitters within the cell . These changes in metabolite levels can have significant effects on cellular function and overall metabolic activity.

Transport and Distribution

The transport and distribution of 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound is likely transported across cell membranes by monoamine transporters, which facilitate its uptake and distribution within neuronal cells . Additionally, its binding to monoamine oxidase may affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within neuronal cells, particularly in regions associated with neurotransmitter release and degradation, is critical for its biochemical and cellular effects .

属性

IUPAC Name |

4-amino-1-benzylpiperidine-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.ClH/c14-12(17)13(15)6-8-16(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10,15H2,(H2,14,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTNVZRQTKHHKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)N)N)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-2-(7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2570736.png)

![N-(3,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2570737.png)

![2-(4-fluorophenyl)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2570746.png)

![1-(7,8-Dihydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B2570752.png)